Chikusetsu saponin Ib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

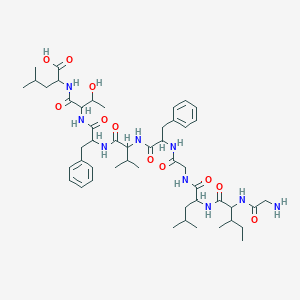

La saponine Ib de Chikusetsu est un composé de saponine triterpénoïde principalement présent dans l'écorce de la racine de certaines plantes, comme l'Aralia taibaiensis. Elle est connue pour ses diverses activités pharmacologiques, notamment ses effets anti-inflammatoires, antidiabétiques et neuroprotecteurs. Ce composé a suscité un intérêt significatif dans la recherche scientifique en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la saponine Ib de Chikusetsu implique plusieurs étapes, à partir de l'extraction du produit naturel à partir de sources végétales. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler les saponines de la matière végétale. L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour obtenir la saponine Ib de Chikusetsu pure.

Méthodes de production industrielle

La production industrielle de la saponine Ib de Chikusetsu suit des processus d'extraction et de purification similaires, mais à plus grande échelle. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir une pureté et un rendement élevés du composé. L'utilisation de bioréacteurs et des conditions d'extraction optimisées peuvent améliorer encore l'efficacité de la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions

La saponine Ib de Chikusetsu subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène. La réaction est généralement effectuée en milieu acide ou basique.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium. La réaction est généralement effectuée en conditions anhydres.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles. Les conditions réactionnelles varient en fonction de la réaction de substitution spécifique effectuée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la saponine Ib de Chikusetsu. Ces dérivés peuvent présenter des propriétés pharmacologiques différentes et sont souvent étudiés pour leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

La saponine Ib de Chikusetsu a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme matériau de départ pour la synthèse de nouveaux composés présentant des activités pharmacologiques potentielles.

Biologie : Elle est étudiée pour ses effets sur les processus cellulaires, tels que l'apoptose et les voies de signalisation cellulaire.

Médecine : Elle a montré un potentiel dans le traitement de diverses maladies, notamment le diabète, la maladie d'Alzheimer et les maladies cardiovasculaires.

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

Mécanisme d'action

La saponine Ib de Chikusetsu exerce ses effets par le biais de diverses cibles moléculaires et voies. Il est connu pour inhiber l'acétylcholinestérase, une enzyme impliquée dans la dégradation de l'acétylcholine, qui est cruciale pour la neurotransmission. En inhibant cette enzyme, la saponine Ib de Chikusetsu peut améliorer la signalisation cholinergique et améliorer la fonction cognitive. De plus, elle active l'adénosine monophosphate-protéine kinase activée (AMPK), qui joue un rôle essentiel dans la régulation du métabolisme du glucose et des lipides. Cette activation peut conduire à une amélioration de la sensibilité à l'insuline et à une réduction des taux de glucose sanguin.

Applications De Recherche Scientifique

Chikusetsu saponin Ib has a wide range of scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmacological activities.

Biology: It is studied for its effects on cellular processes, such as apoptosis and cell signaling pathways.

Medicine: It has shown potential in the treatment of various diseases, including diabetes, Alzheimer’s disease, and cardiovascular diseases.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Chikusetsu saponin Ib exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission. By inhibiting this enzyme, this compound can enhance cholinergic signaling and improve cognitive function. Additionally, it activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and reduced blood glucose levels.

Comparaison Avec Des Composés Similaires

La saponine Ib de Chikusetsu est structurellement similaire à d'autres saponines triterpénoïdes, telles que la saponine IVa de Chikusetsu et la calénduloside F. Elle est unique en son genre par ses activités pharmacologiques spécifiques et ses cibles moléculaires. Par exemple, tandis que la saponine IVa de Chikusetsu est connue pour ses effets antithrombotiques, la saponine Ib de Chikusetsu est principalement étudiée pour ses propriétés neuroprotectrices et antidiabétiques.

Liste des composés similaires

- Saponine IVa de Chikusetsu

- Calénduloside F

- Ginsénoside Rb1

- Ginsénoside Rg1

Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs activités pharmacologiques spécifiques et leurs applications thérapeutiques.

Propriétés

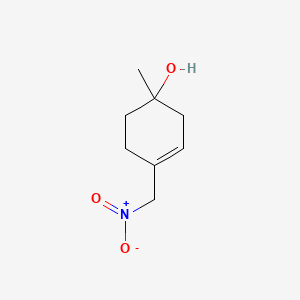

IUPAC Name |

10-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEOMQZMNZQKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)

![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)

![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)